N-tert-Butyl-2,2-dimethylpent-4-enamide
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Overview
Description
N-tert-Butyl-2,2-dimethylpent-4-enamide: is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a double bond in the pentenamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 2,2-dimethylpent-4-en-1-amine: The compound can be synthesized by reacting 2,2-dimethylpent-4-en-1-amine with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Alternative Method: Another method involves the reaction of 2,2-dimethylpent-4-en-1-amine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction also takes place in an organic solvent such as tetrahydrofuran.
Industrial Production Methods: Industrial production of N-tert-Butyl-2,2-dimethylpent-4-enamide generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-Butyl-2,2-dimethylpent-4-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amides using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products:
Epoxides and Diols: From oxidation reactions.
Saturated Amides: From reduction reactions.
Substituted Amides: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: N-tert-Butyl-2,2-dimethylpent-4-enamide is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Polymer Science: It is employed in the synthesis of specialty polymers with unique properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Biochemical Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry:
Material Science: this compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which N-tert-Butyl-2,2-dimethylpent-4-enamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
N-tert-Butyl-2-thioimidazole: Shares the tert-butyl group but differs in the core structure.
N-tert-Butylacrylamide: Similar in having a tert-butyl group but has an acrylamide backbone.
N-tert-Butyl-2,2-dimethylpent-4-en-1-ylamine: Similar backbone but differs in functional groups.
Properties
CAS No. |
647027-60-9 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-tert-butyl-2,2-dimethylpent-4-enamide |
InChI |
InChI=1S/C11H21NO/c1-7-8-11(5,6)9(13)12-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) |
InChI Key |
VRWFZYDKZYCDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C)(C)CC=C |
Origin of Product |
United States |
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